6,7-dihydro-1H-indazol-4(5H)-one
Overview
Description
6,7-Dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with a ketone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-1H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the refluxing of 3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones with a four-fold excess of hydroxylamine hydrochloride in pyridine. This reaction yields (E)-oximes, which can be further alkylated with ethyl iodide or acylated with carboxylic acid chlorides to obtain (E)-O-alkyl- and (E)-O-acyloximes, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for alkylation and acylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oximes, alkylated, and acylated derivatives of this compound .
Scientific Research Applications
6,7-Dihydro-1H-indazol-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, while others may target bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrobenzo[d]isoxazol-4(5H)-one: Similar in structure but contains an isoxazole ring.
5,5-Dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones: Contains a cyclohexane ring with nitro and aryl groups.
Uniqueness
6,7-Dihydro-1H-indazol-4(5H)-one is unique due to its specific bicyclic structure and the presence of a ketone group at the 4-position. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1,5,6,7-tetrahydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVZDXDCPRQZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499206-33-6 | |
Record name | 4,5,6,7-tetrahydro-1H-indazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 6,7-dihydro-1H-indazol-4(5H)-ones?
A: Several synthetic strategies have been reported. One approach involves the reaction of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione with DMF-DMA and phenylhydrazines, followed by cyclization in ethanol. [] Another method utilizes a one-pot, three-component reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in DMSO. [] Additionally, reductive ring-opening of 3,6,6-trimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in the presence of molybdenum hexacarbonyl has been reported to yield 6,7-dihydro-1H-indazol-4(5H)-one. []
Q2: What are some interesting chemical transformations that 6,7-dihydro-1H-indazol-4(5H)-ones can undergo?
A: These compounds serve as versatile building blocks for diverse molecular scaffolds. For instance, their thiosemicarbazone derivatives can undergo cyclocondensation with α- or β-haloacids in the presence of N,N′-dicyclohexylcarbodiimide to yield thiazolidin-4-ones and 1,3-thiazinan-4-ones, respectively. [] Furthermore, reaction with phenacyl bromides produces 2,4-disubstituted thiazoles. [] Spirocyclic derivatives can also be synthesized, as demonstrated by the sulfa-Michael/aldol cascade reaction with 1,4-dithiane-2,5-diol to yield spiro[indazole-5,3′-thiophen] derivatives. []
Q3: Have any specific derivatives of this compound been synthesized and investigated?
A: Yes, researchers have synthesized and studied a range of derivatives. For example, perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes have been synthesized and their transformations investigated. [] Additionally, polyfluoroalkyl-substituted 7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones have been regioselectively prepared. [] These modifications highlight the potential for introducing diverse functional groups to fine-tune the properties of these compounds.
Q4: Has the crystal structure of any this compound derivative been determined?
A: Yes, X-ray crystallography has been employed to determine the structure of several derivatives. Notably, the structure of 5-dimethyl-2-[(2-phenylhydrazinyl)methylene]cyclohexane-1,3-dione, an intermediate in the synthesis of 6,7-dihydro-1H-indazol-4(5H)-ones, has been elucidated. [] Furthermore, the structures of novel dispiro[indazole-5,3′-pyrrolidine-2′,3″-indole] derivatives and spiro[cyclopropane-indazole] derivatives, synthesized from 6,7-dihydro-1H-indazol-4(5H)-ones, have been confirmed by X-ray diffraction. [, ]
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